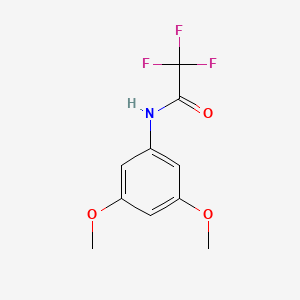

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

描述

“N-(3,5-dimethoxyphenyl)acetamide” is a compound that belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .

Molecular Structure Analysis

The molecular structure of “N-(3,5-dimethoxyphenyl)acetamide” has a linear formula of C10H13NO3 . Its molecular weight is 195.22 .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide” are not available, a study on a related compound, “2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one”, presents an alternative synthesis that eliminates the need for a metal-based Lewis acid catalyst and column chromatography .

科学研究应用

Synthesis of Aza-Peptides

“N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide” has been used in the synthesis of N′-substituted 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) protected hydrazines . These Ddz-protected hydrazines have wide applications in the synthesis of substituted hydrazines and in the synthesis of aza containing peptidomimetics .

Solid Phase Synthesis

The compound has been used in a general approach for solid phase synthesis of aza-peptides . This process involves the in-situ activation of the N-Ddz,N′-substituted hydrazines with phosgene, followed by introduction to the N-terminus of a resin-bound peptide .

Drug Design

Aza-amino acid residues conserve the pharmacophores necessary for biological activity while inducing conformational changes and increased resistance to proteolytic degradation . These properties make aza-peptides attractive tools for structure-activity relationship studies and drug design .

Synthesis of Anticancer Compounds

A new compound, N-(3,5-dimethoxyphenyl)acridin-9-amine (G4), was synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline . This compound has shown promising results in in vitro cytotoxicity investigations on normal cell (WRL 68) and cancer cell lines (MCF-7, HT29 and HL60) .

Acute Toxicity Studies

The compound has been used in acute toxicity studies. In one study, no signs of toxicity were observed in mice even after being administered the highest dose of G4 .

Antiproliferative Activity

The compound has shown profound antiproliferative activity towards HL60 cancer cell lines .

未来方向

While specific future directions for “N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide” are not available, a series of C-2 substituted derivatives of a related compound, “thienopyrimidinone”, were synthesized, and their inhibitory effects on FGFR1 were evaluated . The most promising compound, L11, showed remarkable FGFR1 inhibitory activity and anti-proliferative activity .

属性

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-7-3-6(4-8(5-7)17-2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVIFDIYLLRZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)

![1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)

![methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)

amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)

![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)

![6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5797725.png)